molecular formula C24H19ClFN3O4 B6432858 2-[2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl]-5-[(2-chloro-6-fluorophenyl)methoxy]phenol CAS No. 903184-12-3

2-[2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl]-5-[(2-chloro-6-fluorophenyl)methoxy]phenol

Cat. No.: B6432858
CAS No.: 903184-12-3
M. Wt: 467.9 g/mol
InChI Key: JCTVJRJNTFKQOF-UHFFFAOYSA-N
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Description

2-[2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl]-5-[(2-chloro-6-fluorophenyl)methoxy]phenol is a diaryl pyrimidine derivative characterized by a central pyrimidine ring substituted with a 3-methoxyphenoxy group at position 5 and a phenol moiety at position 2. The phenol group is further modified with a 2-chloro-6-fluorobenzyloxy substituent. Its molecular formula is C₂₄H₁₉ClFN₃O₄, with a molecular weight of 467.8768 g/mol and a topological polar surface area of 90.5 Ų, indicating moderate hydrophilicity .

Properties

IUPAC Name

2-[2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl]-5-[(2-chloro-6-fluorophenyl)methoxy]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClFN3O4/c1-31-14-4-2-5-16(10-14)33-22-12-28-24(27)29-23(22)17-9-8-15(11-21(17)30)32-13-18-19(25)6-3-7-20(18)26/h2-12,30H,13H2,1H3,(H2,27,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCTVJRJNTFKQOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OC2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=C(C=CC=C4Cl)F)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClFN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Molecular and Substituent Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Application Source
Target Compound C₂₄H₁₉ClFN₃O₄ 467.88 3-Methoxyphenoxy, 2-chloro-6-fluorobenzyloxy Potential antiviral (hACE2-S interaction predicted)
2-[2-amino-5-(3-methoxyphenyl)pyrimidin-4-yl]phenol (AP-3-OMe-Ph) C₁₇H₁₅N₃O₂ 301.32 3-Methoxyphenyl (direct attachment), phenol hACE2-S binding (ΔG = -8.2 kcal/mol)
2-[2-amino-5-(4-chlorophenyl)-6-methylpyrimidin-4-yl]-5-[(3-chlorophenyl)methoxy]phenol C₂₃H₁₇Cl₂N₃O₂ 438.31 4-Chlorophenyl, 3-chlorobenzyloxy, methyl at pyrimidine C6 Tubulin polymerization inhibition (IC₅₀ = 0.79 μM)
2-[2-amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol C₂₅H₂₂FN₃O₃ 431.50 4-Methoxyphenyl, 4-fluorobenzyloxy, methyl at pyrimidine C6 Not reported (structural analog)
2-[2-amino-5-(2-fluorophenyl)pyrimidin-4-yl]-5-[(2-chloro-6-fluorophenyl)methoxy]phenol C₂₄H₁₈ClF₂N₃O₃ 469.87 2-Fluorophenyl, 2-chloro-6-fluorobenzyloxy Not reported (structural analog)

Key Observations:

Substituent Position and Bioactivity: The 3-methoxyphenoxy group in the target compound differs from AP-3-OMe-Ph (), which has a 3-methoxyphenyl group directly attached to the pyrimidine. The 2-chloro-6-fluorobenzyloxy group introduces steric bulk and electronegativity compared to simpler substituents like 4-fluorobenzyloxy () or 3-chlorobenzyloxy (). These halogens may enhance interactions with hydrophobic pockets in target proteins.

For example, the methylated analog in showed potent tubulin inhibition (IC₅₀ = 0.79 μM), outperforming colchicine .

Biological Activity Trends: Tubulin Inhibitors: Chlorophenyl and methyl substitutions () correlate with antiproliferative activity, while methoxy groups (target compound) are untested in this context. Antiviral Potential: Pyrimidines with diaryl ether linkages (e.g., AP-NP in ) demonstrate binding to viral entry proteins, but the target compound’s halogenated benzyloxy group may offer improved specificity.

Computational and Experimental Insights

Binding Affinity Predictions

  • Molecular Docking : AutoDock Vina () and AutoDock4 () have been used to predict interactions of similar pyrimidines with viral targets. AP-3-OMe-Ph () showed stable binding to hACE2-S via hydrogen bonds with Tyr83 and hydrophobic interactions with Leu79 . The target compound’s 2-chloro-6-fluorobenzyloxy group may form halogen bonds with residues like Asp30 or Lys31, enhancing affinity.

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